Tert-butyl 4-(1H-pyrrolo[2,3-B]pyridin-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate
Description
Tert-butyl 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate is a bicyclic heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core fused with a partially saturated dihydropyridine ring. The tert-butyl carbamate group at the 1-position of the dihydropyridine ring enhances steric protection and modulates solubility, making it a critical intermediate in medicinal chemistry, particularly for kinase inhibitor development . The compound’s structural complexity and pharmacophoric elements (e.g., nitrogen-rich aromatic systems) contribute to its utility in targeting enzymes and receptors involved in signaling pathways.
Properties
IUPAC Name |
tert-butyl 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-17(2,3)22-16(21)20-9-6-12(7-10-20)14-11-19-15-13(14)5-4-8-18-15/h4-6,8,11H,7,9-10H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XROZMXLDMSBVFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CNC3=C2C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₁₇H₂₁N₃O₂
- Molecular Weight : 299.37 g/mol
- CAS Number : 400801-82-3
- Purity : Typically >95%
1. Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. The pyrrolo[2,3-b]pyridine core is known for its ability to inhibit various kinases involved in cancer progression.
- Inhibitory Activity : The compound exhibits potent inhibitory activity against cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9, with IC₅₀ values of 0.36 µM and 1.8 µM, respectively. This selectivity can be attributed to its structural conformation, which allows it to interact effectively with the ATP-binding site of these enzymes .
2. Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. In vitro studies suggest that it may protect neuronal cells from oxidative stress and apoptosis.
- Mechanism of Action : The neuroprotective effect is believed to stem from the modulation of signaling pathways related to cell survival and apoptosis, potentially through the inhibition of pro-apoptotic factors .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Pyrrole Ring : Starting materials are subjected to cyclization reactions.
- Piperidine Formation : Subsequent reactions lead to the formation of the piperidine ring.
- Carboxylation : Introduction of the carboxylate group is achieved through esterification techniques.
Case Study 1: Anticancer Activity
In a study involving human tumor cell lines (HeLa, HCT116), the compound demonstrated significant antiproliferative activity. The results indicated a dose-dependent inhibition of cell growth, suggesting its potential as a therapeutic agent in cancer treatment .
Case Study 2: Neuroprotection
A recent animal model study assessed the neuroprotective effects of this compound in a context of induced oxidative stress. Results showed a marked reduction in neuronal death and improved behavioral outcomes in treated subjects compared to controls, indicating its potential for treating neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The compound belongs to a class of nitrogen-containing heterocycles commonly used in drug discovery. Below is a detailed comparison with structurally related analogs based on molecular weight (MW), bioactivity, and synthetic accessibility:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations
Core Heterocycle Influence: The pyrrolo[2,3-b]pyridine core in the target compound provides a rigid, planar aromatic system, enhancing π-π stacking interactions in kinase binding pockets. In contrast, pyrazolo[1,5-a]pyrimidine analogs exhibit reduced steric bulk but comparable bioactivity .
Substituent Effects :
- The tert-butyl carbamate group improves metabolic stability compared to isopropyl or unprotected amines, but its bulkiness may limit membrane permeability .
- Methoxy-pyridinyl substituents (e.g., in the 393.4 MW compound) enhance solubility and target affinity due to electron-donating effects .
Synthetic Accessibility :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
